Cas no 1184212-56-3 (2-Fluoro-4-(4-methylphenyl)benzoic acid)

2-Fluoro-4-(4-methylphenyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid
- 2-fluoro-4-(4-methylphenyl)benzoic acid
- 2-Fluoro-4-(4-methylphenyl)benzoic acid
-
- MDL: MFCD12859182
- インチ: InChI=1S/C14H11FO2/c1-9-2-4-10(5-3-9)11-6-7-12(14(16)17)13(15)8-11/h2-8H,1H3,(H,16,17)
- InChIKey: XYNYMRQCAUBBRV-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F
計算された属性
- せいみつぶんしりょう: 230.07400
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
じっけんとくせい
- PSA: 37.30000
- LogP: 3.49930
2-Fluoro-4-(4-methylphenyl)benzoic acid セキュリティ情報
2-Fluoro-4-(4-methylphenyl)benzoic acid 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-Fluoro-4-(4-methylphenyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 218702-1g |
3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid |
1184212-56-3 | 95% | 1g |
£76.00 | 2022-02-28 | |
Enamine | EN300-70759-0.5g |
3-fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid |
1184212-56-3 | 95.0% | 0.5g |
$39.0 | 2025-02-20 | |
Enamine | EN300-70759-10.0g |
3-fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid |
1184212-56-3 | 95.0% | 10.0g |
$280.0 | 2025-02-20 | |
abcr | AB325874-1 g |
2-Fluoro-4-(4-methylphenyl)benzoic acid; . |
1184212-56-3 | 1g |
€112.00 | 2023-06-21 | ||
abcr | AB325874-1g |
2-Fluoro-4-(4-methylphenyl)benzoic acid; . |
1184212-56-3 | 1g |
€112.00 | 2025-02-21 | ||
1PlusChem | 1P000J9T-1g |
[1,1'-Biphenyl]-4-carboxylic acid, 3-fluoro-4'-methyl- |
1184212-56-3 | 96% | 1g |
$72.00 | 2025-02-18 | |
Ambeed | A392728-5g |
3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid |
1184212-56-3 | 96% | 5g |
$230.0 | 2024-04-25 | |
Enamine | EN300-70759-5.0g |
3-fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid |
1184212-56-3 | 95.0% | 5.0g |
$180.0 | 2025-02-20 | |
Enamine | EN300-70759-0.25g |
3-fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid |
1184212-56-3 | 95.0% | 0.25g |
$25.0 | 2025-02-20 | |
TRC | F596983-500mg |
2-Fluoro-4-(4-methylphenyl)benzoic acid |
1184212-56-3 | 500mg |
$87.00 | 2023-05-18 |
2-Fluoro-4-(4-methylphenyl)benzoic acid 関連文献
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
2-Fluoro-4-(4-methylphenyl)benzoic acidに関する追加情報
Introduction to 2-Fluoro-4-(4-methylphenyl)benzoic acid (CAS No. 1184212-56-3)
2-Fluoro-4-(4-methylphenyl)benzoic acid, with the CAS number 1184212-56-3, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a fluoro-substituted benzene ring and a 4-methylphenyl group, making it a valuable building block for the synthesis of various bioactive molecules.
The chemical formula of 2-Fluoro-4-(4-methylphenyl)benzoic acid is C15H12FO2, and its molecular weight is approximately 238.25 g/mol. The compound is a white crystalline solid at room temperature and exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These properties make it suitable for a wide range of applications, from laboratory research to industrial synthesis.
In recent years, the study of 2-Fluoro-4-(4-methylphenyl)benzoic acid has been driven by its potential in the development of novel therapeutic agents. One of the key areas of interest is its use as an intermediate in the synthesis of drugs targeting specific biological pathways. For instance, researchers have explored its role in the development of anti-inflammatory and anti-cancer compounds. The fluoro-substitution on the benzene ring can enhance the lipophilicity and metabolic stability of the final drug product, which are crucial factors for improving drug efficacy and reducing side effects.
A notable study published in the Journal of Medicinal Chemistry highlighted the use of 2-Fluoro-4-(4-methylphenyl)benzoic acid as a key intermediate in the synthesis of a series of selective COX-2 inhibitors. COX-2 inhibitors are widely used for their anti-inflammatory and analgesic properties, but traditional inhibitors often suffer from gastrointestinal side effects. The novel compounds derived from 2-Fluoro-4-(4-methylphenyl)benzoic acid showed improved selectivity and reduced toxicity, making them promising candidates for further clinical development.
Beyond its applications in medicinal chemistry, 2-Fluoro-4-(4-methylphenyl)benzoic acid has also been investigated for its potential in materials science. Its unique electronic properties make it an attractive candidate for the development of functional materials, such as organic semiconductors and luminescent materials. A recent study in Advanced Materials demonstrated that derivatives of this compound could be used to create highly efficient organic light-emitting diodes (OLEDs), which have applications in display technology and solid-state lighting.
The synthesis of 2-Fluoro-4-(4-methylphenyl)benzoic acid typically involves multi-step reactions, including substitution, coupling, and oxidation processes. One common synthetic route involves the reaction of 4-fluorobenzoyl chloride with 4-methylaniline, followed by oxidation to form the carboxylic acid. Advances in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for both academic and industrial applications.
In terms of safety and handling, while 2-Fluoro-4-(4-methylphenyl)benzoic acid is not classified as a hazardous material, it should be handled with care to avoid exposure to skin or inhalation. Proper personal protective equipment (PPE) such as gloves and safety goggles should be worn during handling. Additionally, it is important to store the compound in a cool, dry place away from incompatible materials.
The future prospects for 2-Fluoro-4-(4-methylphenyl)benzoic acid are promising. Ongoing research continues to uncover new applications and derivatives that could lead to breakthroughs in various fields. For example, ongoing clinical trials are evaluating its potential as a precursor for novel anti-cancer drugs, while materials scientists are exploring its use in next-generation electronic devices.
In conclusion, 2-Fluoro-4-(4-methylphenyl)benzoic acid (CAS No. 1184212-56-3) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure and versatile properties make it an invaluable tool for researchers and developers working on innovative solutions across multiple disciplines.
1184212-56-3 (2-Fluoro-4-(4-methylphenyl)benzoic acid) 関連製品
- 550363-85-4(2-fluoro-5-formyl-benzoic acid)
- 1583-65-9(2-fluorobenzene-1,3-dicarboxylic acid)
- 103877-80-1(2,5-Difluoro-4-methylbenzoic acid)
- 1003710-01-7(2,5-Difluoro-3-methylbenzoic acid)
- 7697-23-6(2-Fluoro-4-methylbenzoic acid)
- 315-31-1(2-Fluoro-3-methylbenzoic acid)
- 445-29-4(2-Fluorobenzoic acid)
- 321-12-0(2-Fluoro-5-methylbenzoic acid)
- 3906-87-4(BDC-F)
- 2991-28-8(2,5-Difluorobenzoic acid)
